![molecular formula C25H27N3O6S B1230707 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-1-methyl-4-oxo-6-(pyrrolidin-1-ylsulfonyl)-1,4-dihydroquinoline-3-carboxamide](/img/structure/B1230707.png)
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-1-methyl-4-oxo-6-(pyrrolidin-1-ylsulfonyl)-1,4-dihydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-1-methyl-4-oxo-6-(1-pyrrolidinylsulfonyl)-3-quinolinecarboxamide is a member of quinolines and an aromatic amide.
Scientific Research Applications
Synthesis and Chemical Behavior
- N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-1-methyl-4-oxo-6-(pyrrolidin-1-ylsulfonyl)-1,4-dihydroquinoline-3-carboxamide is related to 4-oxoquinolines, a class of organic substances important in medicinal chemistry for their biological and synthetic versatility. N-1-Alkylated 4-oxoquinoline derivatives exhibit pharmacological activities such as antibacterial and antiviral effects. Their synthesis involves a regioselective ethylation reaction, which can be investigated using DFT methods to understand the acid/base behavior and reaction paths (Batalha et al., 2019).
Antibacterial Properties
- Substituted 1,4-dihydro-4-oxoquinoline-3-carboxylic acids and analogs have been studied for their antibacterial activities. The synthesis process often involves alkylation reactions to produce various derivatives, which demonstrate significant antibacterial properties against different bacterial strains (Sheu et al., 1998).
Potential in Treating Systemic Infections
- Derivatives of 1,4-dihydro-1,4-oxoquinoline, such as 1,4-dihydro-1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline- 3-carboxylic acid, have been explored as broad antibacterial agents with potential in treating systemic infections. Their pharmacokinetic and toxicological profiles suggest possibilities for clinical use (Goueffon et al., 1981).
Lipoxygenase Inhibition
- N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides, which are structurally related, have shown inhibitory potential against Lipoxygenase. This indicates possible therapeutic uses for inflammatory ailments (Abbasi et al., 2017).
Anticancer Potential
- Research on 1,2-dihydroquinoline-3-carboxylic acid derivatives has demonstrated their potential anticancer activity, particularly against breast cancer cell lines. These compounds were synthesized and tested for efficacy, showing significant activity compared to reference compounds (Gaber et al., 2021).
properties
Molecular Formula |
C25H27N3O6S |
|---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-1-methyl-4-oxo-6-pyrrolidin-1-ylsulfonylquinoline-3-carboxamide |
InChI |
InChI=1S/C25H27N3O6S/c1-16(17-5-8-22-23(13-17)34-12-11-33-22)26-25(30)20-15-27(2)21-7-6-18(14-19(21)24(20)29)35(31,32)28-9-3-4-10-28/h5-8,13-16H,3-4,9-12H2,1-2H3,(H,26,30) |
InChI Key |
IAHRFITVYHLZNO-UHFFFAOYSA-N |
SMILES |
CC(C1=CC2=C(C=C1)OCCO2)NC(=O)C3=CN(C4=C(C3=O)C=C(C=C4)S(=O)(=O)N5CCCC5)C |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCO2)NC(=O)C3=CN(C4=C(C3=O)C=C(C=C4)S(=O)(=O)N5CCCC5)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



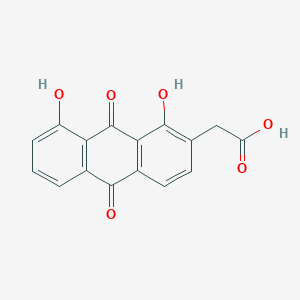

![3-[4-Oxo-2-[(4-oxo-2-pyrido[1,2-a]pyrimidinyl)methylthio]-3-thieno[3,2-d]pyrimidinyl]propanoic acid](/img/structure/B1230628.png)
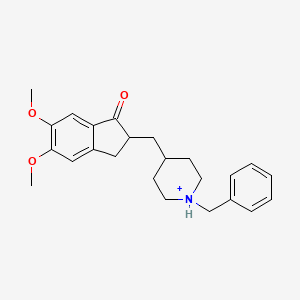
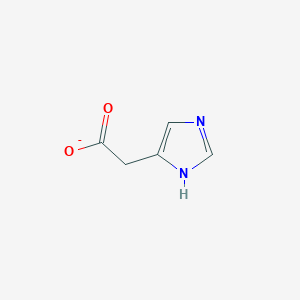
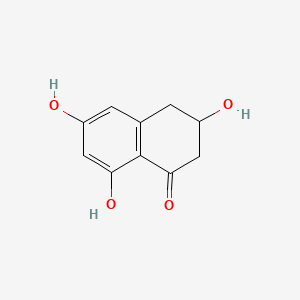
![[2-[(4-ethenyl-8-oxo-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 2,4-dihydroxy-6-(3-hydroxyphenyl)benzoate](/img/structure/B1230634.png)
![methyl 3,4,5-trihydroxy-6-[[2-hydroxy-4-(hydroxymethyl)-8a-methoxycarbonyl-4,6a,6b,11,12,14b-hexamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-yl]oxy]oxane-2-carboxylate](/img/structure/B1230635.png)

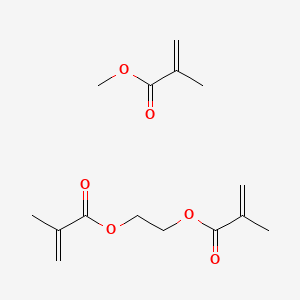


![N-[2-(3-ethoxypropylamino)-1-(4-methoxyphenyl)-2-oxoethyl]-2-pyrazinecarboxamide](/img/structure/B1230643.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]ethanesulfonamide](/img/structure/B1230646.png)